3-Nitro-N-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a trimethylsilyl group (-Si(CH3)3) attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(trimethylsilyl)benzamide typically involves the direct condensation of 3-nitrobenzoic acid with trimethylsilylamine. This reaction is often carried out under mild conditions using a catalyst to facilitate the formation of the amide bond. One common method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which provides active sites for the reaction and allows for a high yield and eco-friendly process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-N-(trimethylsilyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Nitro-N-(trimethylsilyl)benzamide has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(trimethylsilyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Nitrobenzamide: Similar to 3-Nitro-N-(trimethylsilyl)benzamide but lacks the trimethylsilyl group, making it less lipophilic and stable.
N-(Trimethylsilyl)benzamide: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
61511-47-5 |
---|---|
Molecular Formula |
C10H14N2O3Si |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-nitro-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14N2O3Si/c1-16(2,3)11-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3,(H,11,13) |
InChI Key |
BYOMMOUSUXEXDV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.